

Application Notes and Protocols for 1-Butoxyethane-1-peroxol in Synthetic Chemistry

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Compound of Interest

Compound Name: 1-Butoxyethane-1-peroxol

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Introduction to 1-Butoxyethane-1-peroxol

1-Butoxyethane-1-peroxol, also known as 1-butoxy-1-hydroperoxyethane, is an alpha-alkoxyalkyl hydroperoxide. This class of organic peroxides is of interest in synthetic chemistry due to the presence of a reactive hydroperoxide functional group (-OOH) and an ether linkage on the same carbon atom. These structural features make them potential reagents for a variety of oxidation reactions. The O-O bond in hydroperoxides is weak and can be cleaved to generate reactive oxygen-centered radicals, which are useful for initiating polymerization and for the functionalization of organic molecules. While specific applications of **1-Butoxyethane-1-peroxol** are not extensively documented in publicly available literature, its structural similarity to other well-studied alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), suggests its utility as an oxidizing agent in various synthetic transformations, including the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.

Safety Protocols for Handling 1-Butoxyethane-1-peroxol

Organic peroxides are potentially hazardous materials that can be sensitive to heat, friction, impact, and contamination. Proper handling and storage are crucial to ensure laboratory safety.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

2.1. General Handling Precautions:

- Always work in a well-ventilated fume hood when handling **1-Butoxyethane-1-peroxol**.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[\[1\]](#)
- Avoid all sources of ignition, such as open flames, hot plates, and sparks.
- Use non-metallic (e.g., plastic, ceramic, or Teflon-coated) spatulas and equipment to prevent friction and static discharge.[\[1\]](#)
- Never return unused peroxides to their original container to avoid contamination.[\[2\]](#)
- Keep peroxide solutions away from reducing agents, strong acids and bases, and flammable solvents to prevent hazardous reactions.[\[1\]](#)

2.2. Storage:

- Store **1-Butoxyethane-1-peroxol** in its original, tightly sealed, light-resistant container in a cool, dry, and dark location.[\[1\]](#)[\[2\]](#)
- Do not store on wooden shelves or pallets.[\[4\]](#)
- Store at the lowest possible temperature consistent with its solubility and freezing point to minimize decomposition.[\[2\]](#) Caution: Do not store liquid peroxides at temperatures below their freezing point, as precipitated or frozen peroxides can be extremely shock-sensitive.[\[2\]](#)
- Label containers with the date of receipt, date opened, and a scheduled disposal date.

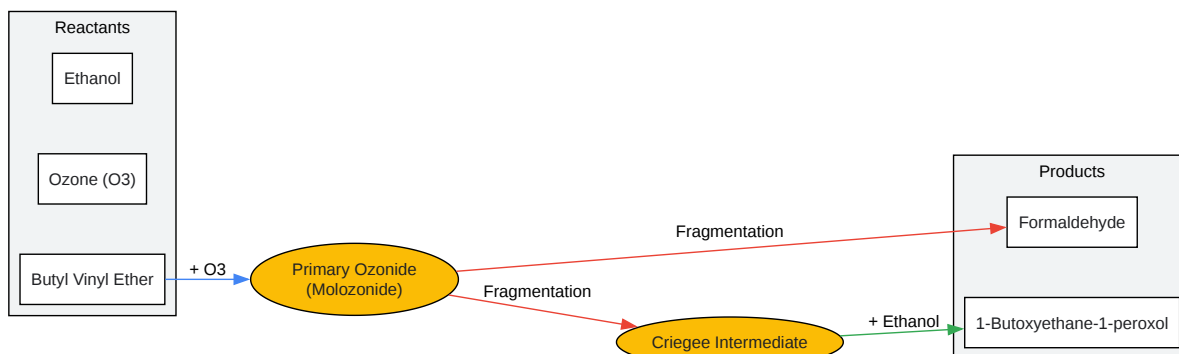
2.3. Spill and Waste Disposal:

- In case of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
- Do not use combustible materials like paper towels for cleanup.

- Contaminated materials should be wetted with water and placed in a loosely covered container for disposal.[3]
- Dispose of all peroxide-containing waste according to institutional and local regulations.

Synthesis of 1-Butoxyethane-1-peroxol via Ozonolysis of Butyl Vinyl Ether

A plausible and effective method for the synthesis of **1-Butoxyethane-1-peroxol** is the ozonolysis of butyl vinyl ether in an ethanol-containing solvent. The Criegee intermediate formed during ozonolysis is trapped by the alcohol to yield the desired α -alkoxyalkyl hydroperoxide.[5][6]



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Caption: Synthesis of **1-Butoxyethane-1-peroxol**.

3.1. Materials:

- Butyl vinyl ether

- Ethanol (anhydrous)
- Dichloromethane (anhydrous)
- Ozone (generated from an ozone generator)
- Nitrogen or Argon gas
- Sodium sulfate (anhydrous)

3.2. Equipment:

- Ozone generator
- Three-necked round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet
- Dry ice/acetone cooling bath
- Rotary evaporator
- Chromatography column

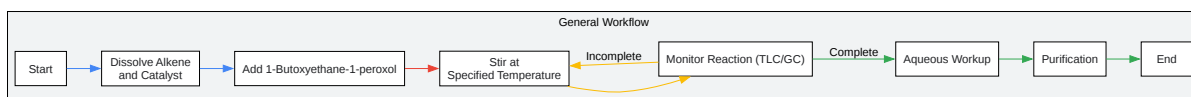
3.3. Experimental Protocol:

- In a three-necked round-bottom flask, dissolve butyl vinyl ether (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous ethanol.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble a stream of ozone-enriched oxygen through the solution via the gas dispersion tube.
- Monitor the reaction by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone and the completion of the reaction.
- Once the reaction is complete, switch the gas flow to nitrogen or argon to purge the excess ozone from the solution until the blue color disappears.
- Allow the reaction mixture to warm slowly to room temperature.

- The solvent is then removed under reduced pressure using a rotary evaporator at low temperature (<30 °C).
- The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application Note 1: Epoxidation of Alkenes

1-Butoxyethane-1-peroxol can be employed as an oxidant for the epoxidation of a variety of alkenes, often in the presence of a metal catalyst.



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Caption: General experimental workflow for epoxidation.

4.1. General Reaction Scheme: Alkene + **1-Butoxyethane-1-peroxol** --(Catalyst)--> Epoxide + 1-Butoxyethanol

4.2. Representative Data:

Entry	Alkene Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Cyclooctene	Mo(CO) ₆ (1)	Dichloroethane	80	6	>95
2	Styrene	VO(acac) ₂ (1)	Toluene	60	8	85-90
3	1-Octene	Ti(OiPr) ₄ (5)	Dichloromethane	25	24	70-75
4	(R)-Limonene	W(CO) ₆ (1)	Benzene	80	12	>95 (as a mixture of diastereomers)

(Note: The above data is representative and based on typical results obtained with other alkyl hydroperoxides. Actual yields may vary.)

4.3. Detailed Experimental Protocol (General Procedure for Metal-Catalyzed Epoxidation):

- To a solution of the alkene (1.0 mmol) and the metal catalyst (0.01-0.05 mmol) in the specified solvent (5 mL) in a round-bottom flask equipped with a condenser and a magnetic stir bar, add **1-Butoxyethane-1-peroxol** (1.2 mmol) dropwise at room temperature.
- Heat the reaction mixture to the specified temperature and stir for the indicated time.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Oxidation of Sulfides to Sulfoxides

1-Butoxyethane-1-peroxol can serve as a selective oxidizing agent for the conversion of sulfides to sulfoxides, a valuable transformation in organic synthesis. This reaction can often be performed under metal-free conditions or with simple acid catalysis.^[7]

5.1. General Reaction Scheme: Sulfide + **1-Butoxyethane-1-peroxol** --> Sulfoxide + 1-Butoxyethanol

5.2. Representative Data:

Entry	Sulfide Substrate	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Thioanisole	Acetic Acid	25	2	>95
2	Dibenzyl sulfide	Methanol	25	4	90-95
3	Di-n-butyl sulfide	Acetonitrile	50	6	85-90
4	4-Chlorothioanisole	Acetic Acid	25	2.5	>95

(Note: The above data is representative and based on typical results obtained with other hydroperoxides. Actual yields may vary.)

5.3. Detailed Experimental Protocol (General Procedure for Sulfide Oxidation):

- Dissolve the sulfide (1.0 mmol) in the chosen solvent (e.g., acetic acid or methanol, 3 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Add **1-Butoxyethane-1-peroxol** (1.1 mmol) dropwise to the solution at room temperature.

- Stir the reaction mixture at the specified temperature for the required duration.
- Monitor the reaction progress by TLC or GC.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (if an acidic solvent was used) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The resulting sulfoxide can be purified by recrystallization or column chromatography if necessary.[7]

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